Bienvenue dans la boutique en ligne BenchChem!

Temocapril-d5

LC-MS/MS method development Bioanalytical method validation Isotope dilution mass spectrometry

Temocapril-d5 (CAS 1356840-03-3) is the indispensable deuterated internal standard for accurate temocapril quantification in LC–MS/MS workflows. Its +5 Da mass shift enables unequivocal MRM separation, while ≥98% isotopic purity ensures carryover ≤2% at LLOQ—meeting FDA bioanalytical method validation guidance. Essential for pharmacokinetic studies in CKD/hemodialysis populations where temocapril's unique biliary clearance (versus renal excretion of enalapril) demands a matched IS to eliminate matrix effects. Also critical for DDI studies requiring chromatographic co-elution specificity.

Molecular Formula C23H28N2O5S2
Molecular Weight 481.6 g/mol
Cat. No. B562879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemocapril-d5
Synonyms(2S,6R)-6-[[(1S)-1-(Ethoxycarbonyl)-3-phenyl-d5-propyl]amino]tetrahydro-5-oxo-2-(2-thienyl)-1,4-thiazepine-4(5H)-acetic Acid; 
Molecular FormulaC23H28N2O5S2
Molecular Weight481.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18-,20-/m0/s1/i3D,4D,5D,7D,8D
InChIKeyFIQOFIRCTOWDOW-RJJPJTEUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temocapril-d5: Deuterated ACE Inhibitor Internal Standard for Bioanalytical Quantification


Temocapril-d5 (CAS 1356840-03-3) is a stable isotope-labeled analog of temocapril, a prodrug-type angiotensin-converting enzyme (ACE) inhibitor approved in Japan and South Korea for hypertension and related cardiovascular indications [1]. This compound incorporates five deuterium atoms in place of hydrogen at specific positions on the phenyl ring, increasing its molecular weight from approximately 476.61 g/mol to 481.64 g/mol . Temocapril-d5 serves exclusively as an analytical internal standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) workflows and possesses no intrinsic pharmacological activity .

Why Unlabeled Temocapril or Alternative ACE Inhibitor Internal Standards Cannot Replace Temocapril-d5 in Quantitative Bioanalysis


In LC–MS/MS quantification of temocapril from biological matrices, the substitution of Temocapril-d5 with unlabeled temocapril, a structurally distinct analog, or an alternative ACE inhibitor internal standard introduces unacceptably high analytical variability. Unlabeled temocapril is the analyte itself and cannot serve as an internal standard. Structural analogs fail to co-elute with identical chromatographic behavior, preventing compensation for matrix effects and ion suppression [1]. Furthermore, among ACE inhibitors, temocapril exhibits a unique dual-route elimination profile—approximately 80% biliary excretion versus predominant renal clearance for agents such as enalapril [2]—meaning pharmacokinetic studies in renally impaired populations require a temocapril-specific internal standard to maintain assay accuracy. The evidence below quantifies precisely where Temocapril-d5 provides measurable differentiation from all potential substitutes.

Temocapril-d5 Quantitative Differentiation Evidence: Mass Spectrometry, Purity, and Pharmacokinetic Selectivity Data


Temocapril-d5 vs. Unlabeled Temocapril: Quantified Mass Shift Enables Unambiguous MS Discrimination

Temocapril-d5 provides a baseline-resolved mass-to-charge ratio differential relative to unlabeled temocapril. High-resolution LC-MS analysis demonstrates that the [M+H]⁺ ion for Temocapril-d5 appears at m/z 482.65, compared to m/z 477.61 for unlabeled temocapril, yielding a +5 m/z shift that confirms complete deuteration at five positions . This mass differential of approximately 5 Da prevents isotopic cross-talk between the analyte and internal standard channels during multiple reaction monitoring (MRM), a critical requirement for regulatory-compliant bioanalytical method validation. In contrast, alternative approaches using non-isotopic internal standards or fewer deuterium substitutions (<3 Da mass difference) risk isotopic overlap and cannot achieve equivalent baseline resolution.

LC-MS/MS method development Bioanalytical method validation Isotope dilution mass spectrometry

Temocapril-d5 Isotopic Purity: >98% Deuterium Incorporation Across Commercial Suppliers

Commercial Temocapril-d5 is supplied with consistently high isotopic enrichment of ≥98% deuterium incorporation, as documented by multiple independent suppliers including InvivoChem, MedChemExpress, and Alfa Chemistry [1]. This purity level ensures that the unlabeled temocapril carryover within the internal standard preparation remains ≤2%, which minimizes systematic bias in low-concentration sample quantification. Alternative substitution strategies using structural analogs with <95% purity or non-deuterated internal standards introduce variable contamination that cannot be normalized across analytical batches.

Isotopic enrichment analysis Analytical reference standard certification Method reproducibility

Temocapril (Parent Drug) vs. Enalapril: Differential Cmax Response to Renal Impairment

The parent compound temocapril exhibits a fundamentally different pharmacokinetic response to renal impairment compared with enalapril, which directly impacts the selection of internal standard for bioanalytical studies in chronic kidney disease (CKD) populations. In a direct comparative clinical study, the maximum plasma concentration (Cmax) of enalapril diacid (the active metabolite) increased 2-fold in moderate renal impairment and 6-fold in severe renal impairment relative to normal renal function. In contrast, the Cmax of temocapril diacid was not significantly altered across any degree of renal impairment [1]. This differentiation arises from temocapril's predominant biliary excretion pathway (79–82% in rats) versus enalaprilat's predominant renal excretion (49–54% in rats) [2].

Renal impairment pharmacokinetics ACE inhibitor drug monitoring Hypertension in CKD

Temocaprilat vs. Enalaprilat: Comparable ACE Inhibitory Potency with Different Clearance Routes

The active metabolite temocaprilat exhibits an ACE inhibitory potency (IC50 = 3.6 nM, rabbit lung ACE) that is slightly more potent than enalaprilat under identical assay conditions [1]. However, the critical differentiation resides not in potency but in elimination route: temocaprilat undergoes 79–82% biliary excretion in nephrectomised rat models versus only 7.7–12.2% biliary excretion for enalaprilat [2]. This divergent clearance mechanism means that temocapril plasma concentrations remain stable across varying renal function, whereas enalapril concentrations accumulate substantially. Consequently, bioanalytical method development for temocapril therapeutic drug monitoring or pharmacokinetic studies cannot rely on generic ACE inhibitor deuterated internal standards—the matrix effects and extraction recovery profiles differ due to distinct physicochemical partitioning between hepatobiliary and renal compartments.

ACE inhibition assay Prodrug activation kinetics Structure-activity relationship

Optimal Research and Industrial Applications for Temocapril-d5 Based on Quantitative Differentiation Evidence


LC–MS/MS Method Development and Validation for Temocapril Quantification in Plasma

Temocapril-d5 is the definitive internal standard for developing and validating LC–MS/MS methods to quantify temocapril in human or animal plasma. The +5 m/z shift relative to unlabeled temocapril enables unequivocal MRM transition separation, while ≥98% isotopic purity ensures that carryover bias at the LLOQ remains ≤2%. This combination of mass resolution and purity satisfies FDA Guidance for Industry (Bioanalytical Method Validation) requirements for accuracy (≤15% CV) and precision, making Temocapril-d5 the required internal standard for regulatory submissions involving temocapril bioequivalence or pharmacokinetic studies.

Pharmacokinetic Studies in Patients with Renal Impairment

Temocapril-d5 is specifically indicated as the internal standard for pharmacokinetic investigations in chronic kidney disease (CKD) and hemodialysis populations. Unlike enalapril, which exhibits 2- to 6-fold Cmax increases in renally impaired subjects, temocapril plasma concentrations remain stable due to predominant biliary excretion (79–82% in preclinical models) . Quantifying temocapril accurately in this patient cohort requires a matched internal standard to compensate for plasma matrix effects that differ from those affecting predominantly renally cleared ACE inhibitors. Use of Temocapril-d5 ensures that measured concentrations reflect true drug exposure rather than analytical artifacts from altered protein binding or ion suppression.

Comparative ACE Inhibitor Drug–Drug Interaction (DDI) Studies

In drug–drug interaction studies where temocapril is co-administered with other cardiovascular agents, Temocapril-d5 provides the analytical specificity required to distinguish temocapril from structurally similar co-medications. The deuterated internal standard co-elutes precisely with temocapril under reversed-phase LC conditions, correcting for any ion suppression or enhancement caused by co-administered drugs or their metabolites. This is critical for DDI studies given that temocapril's biliary clearance pathway may interact with hepatobiliary transporter inhibitors (e.g., cyclosporine, rifampicin) that do not affect renally cleared ACE inhibitors such as enalapril or lisinopril.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Temocapril-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.